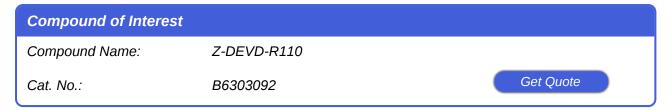


Z-DEVD-R110: A Technical Guide for Apoptosis Research

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to **Z-DEVD-R110**, a fluorogenic substrate widely utilized for the detection of caspase-3 and caspase-7 activity, key biomarkers of apoptosis. This guide covers the substrate's mechanism of action, experimental protocols, and data interpretation, aiming to equip researchers with the knowledge to effectively employ **Z-DEVD-R110** in their studies.

Introduction to Z-DEVD-R110

Z-DEVD-R110 is a highly sensitive and photostable fluorogenic substrate designed to measure the activity of effector caspases, primarily caspase-3 and caspase-7. The substrate consists of the rhodamine 110 (R110) fluorophore linked to two tetrapeptide sequences, Asp-Glu-Val-Asp (DEVD). In its native state, the substrate is a non-fluorescent bisamide. The DEVD sequence is a specific recognition motif for caspase-3 and -7.

Upon apoptosis induction, initiator caspases such as caspase-8 and caspase-9 are activated. These, in turn, cleave and activate effector caspases like caspase-3. Activated caspase-3 then proceeds to cleave a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Mechanism of Action



The detection of caspase-3/7 activity using **Z-DEVD-R110** is based on a two-step enzymatic cleavage process.[1] Initially, the substrate is non-fluorescent as the rhodamine 110 molecule is quenched by the two DEVD peptides.[1] When active caspase-3 or caspase-7 is present, it recognizes and cleaves the DEVD sequence. The first cleavage event produces a monoamide intermediate which is weakly fluorescent. A subsequent, rapid cleavage of the second DEVD peptide releases the free rhodamine 110 (R110) fluorophore.[2] The liberated R110 exhibits a strong, green fluorescence, which can be readily quantified using a fluorometer, fluorescence microplate reader, or flow cytometer.[1] The intensity of the fluorescence is directly proportional to the amount of active caspase-3/7 in the sample.

Quantitative Data and Specifications

The following tables summarize the key quantitative parameters and specifications for **Z-DEVD-R110**.

| Parameter | Value | Reference |
|-----------------------------|--|-----------|
| Molecular Formula | C72H78N10O27 | |
| Molecular Weight | 1515.44 g/mol | _ |
| Excitation Wavelength (max) | ~498 nm | [3] |
| Emission Wavelength (max) | ~521 nm | |
| Peptide Sequence | Z-Asp(OMe)-Glu(OMe)-Val- Asp(OMe)-FMK | _ |
| Storage | Store at -20°C, protected from light. | - |



| Experimental Parameter | Recommended Range | Notes |
|------------------------------|---|--|
| Substrate Concentration | 20 μM - 100 μΜ | Optimal concentration should be determined empirically for each cell type and experimental setup. |
| Cell Density (96-well plate) | 20,000 - 80,000 cells/well (adherent) Up to 1 x 10 ⁶ cells/well (suspension) | To be optimized based on cell type and apoptosis induction method. |
| Incubation Time | 30 - 120 minutes | Can be extended up to 3 hours, depending on the kinetics of the apoptotic response. |
| Incubation Temperature | Room temperature or 37°C | |

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the context in which **Z-DEVD-R110** is used, the following diagrams illustrate the core signaling pathways leading to caspase-3 activation and a typical experimental workflow for a caspase-3 activity assay.





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Caption: Apoptotic pathways leading to Caspase-3 activation.





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Caption: Experimental workflow for Caspase-3/7 activity assay.



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Caption: **Z-DEVD-R110** cleavage and fluorescence generation.

Detailed Experimental Protocol

This section provides a detailed protocol for measuring caspase-3/7 activity in cell lysates using **Z-DEVD-R110**.

Reagent Preparation

- Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Immediately before use, add 10 mM DTT.
- 2X Reaction Buffer: 40 mM HEPES (pH 7.5), 20% glycerol, and 4 mM DTT.
- Z-DEVD-R110 Stock Solution (10 mM): Reconstitute lyophilized Z-DEVD-R110 in DMSO.
 Store at -20°C in aliquots.
- R110 Standard Stock Solution (1 mM): Dissolve R110 in DMSO. Store at -20°C in aliquots.

Cell Lysate Preparation

 Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and culture overnight.



- Induction of Apoptosis: Treat cells with the desired apoptotic stimulus for the appropriate duration. Include untreated cells as a negative control.
- Cell Lysis:
 - For suspension cells, pellet the cells by centrifugation and resuspend in ice-cold Cell Lysis Buffer.
 - For adherent cells, aspirate the culture medium and wash the cells with ice-cold PBS. Add ice-cold Cell Lysis Buffer directly to the wells.
- Incubation: Incubate the plate on ice for 10-30 minutes.
- Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes at 4°C to pellet cell debris.
- Supernatant Collection: Carefully transfer the supernatant containing the cell lysate to a new, pre-chilled 96-well plate.

Caspase-3/7 Activity Assay

- Reaction Setup: In a new 96-well black plate, add 50 μL of cell lysate to each well.
- Substrate Addition: Prepare the assay solution by diluting the **Z-DEVD-R110** stock solution in the 2X Reaction Buffer to the desired final concentration (typically 20-100 μM). Add 50 μL of the assay solution to each well containing cell lysate.
- Incubation: Incubate the plate at room temperature or 37°C for 30-120 minutes, protected from light.
- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~498 nm and emission at ~521 nm.

R110 Standard Curve (Optional)

To quantify the amount of cleaved substrate, a standard curve using free R110 can be generated.



- Serial Dilutions: Prepare a series of dilutions of the R110 standard stock solution in 1X Reaction Buffer.
- Measurement: Add 100 μ L of each dilution to the wells of the 96-well plate and measure the fluorescence as described above.
- Plot: Plot the fluorescence intensity versus the R110 concentration to generate a standard curve.

Data Analysis and Interpretation

The activity of caspase-3/7 is proportional to the fluorescence signal. The results can be expressed as relative fluorescence units (RFU) or can be quantified as the concentration of released R110 using the standard curve. The fold-increase in caspase-3/7 activity in treated samples can be calculated by normalizing the RFU of the treated samples to the RFU of the untreated control samples.

It is important to include proper controls in the experiment, such as a negative control (untreated cells), a positive control (cells treated with a known apoptosis inducer), and a blank (reaction buffer without cell lysate). For further validation, a specific caspase-3 inhibitor, such as Ac-DEVD-CHO, can be used to confirm that the measured fluorescence is due to caspase-3/7 activity.

Conclusion

Z-DEVD-R110 is a robust and sensitive tool for the detection of apoptosis through the measurement of caspase-3 and -7 activity. Its straightforward mechanism and compatibility with high-throughput screening platforms make it an invaluable reagent for researchers in the fields of cell biology, oncology, and drug discovery. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately assess apoptosis in their experimental systems.

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